molecular formula C14H16N4O3S B10803807 2-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}-N-phenylacetamide

2-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}-N-phenylacetamide

Cat. No.: B10803807
M. Wt: 320.37 g/mol
InChI Key: SDDDYRPZEIKKRX-UHFFFAOYSA-N
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Description

2-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}-N-phenylacetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a morpholine ring, a thiadiazole ring, and a phenylacetamide moiety. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}-N-phenylacetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Attachment of the Morpholine Ring: The morpholine ring is introduced through a nucleophilic substitution reaction, where a halogenated thiadiazole intermediate reacts with morpholine.

    Formation of the Phenylacetamide Moiety: The final step involves the coupling of the morpholinyl-thiadiazole intermediate with phenylacetyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the thiadiazole ring.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the phenyl ring or the morpholine ring can be replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Halogenated reagents, strong bases or acids, solvents like dichloromethane or ethanol.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thiadiazole derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}-N-phenylacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

2-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}-N-phenylacetamide can be compared with other similar compounds, such as:

    2-{[4-(piperidin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}-N-phenylacetamide: Similar structure but with a piperidine ring instead of a morpholine ring.

    2-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}-N-benzylacetamide: Similar structure but with a benzyl group instead of a phenyl group.

    2-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}-N-(4-methylphenyl)acetamide: Similar structure but with a methyl-substituted phenyl ring.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3S/c19-12(15-11-4-2-1-3-5-11)10-21-14-13(16-22-17-14)18-6-8-20-9-7-18/h1-5H,6-10H2,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDDDYRPZEIKKRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NSN=C2OCC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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